FKK

描述

The term "FKK" appears in multiple scientific contexts, each representing distinct entities. This article focuses on two primary categories:

属性

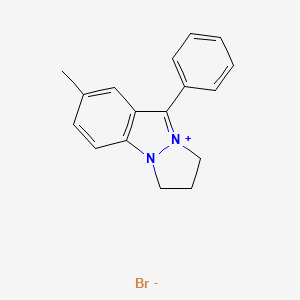

分子式 |

C17H17BrN2 |

|---|---|

分子量 |

329.2 g/mol |

IUPAC 名称 |

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide |

InChI |

InChI=1S/C17H17N2.BrH/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;/h2-4,6-9,12H,5,10-11H2,1H3;1H/q+1;/p-1 |

InChI 键 |

ZGMZMKMFCHSKSM-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.[Br-] |

同义词 |

2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide DMPPIB |

产品来源 |

United States |

准备方法

General Synthesis of Bis-Indole Analogs

The this compound compounds (FKK1–FKK10) are synthesized through a modular approach that leverages indole derivatives as core building blocks. The general strategy involves coupling two indole moieties with varying substituents to optimize interactions with the PXR ligand-binding domain (LBD). As described in supplementary methods from Huang et al. (2020), the synthesis begins with the protection of indole amines using tert-butoxycarbonyl (Boc) groups, followed by Suzuki-Miyaura cross-coupling to introduce aromatic rings. For example, FKK5 and FKK6 are synthesized by reacting Boc-protected indole precursors with brominated aryl halides in the presence of a palladium catalyst (Pd(PPh₃)₄) and potassium carbonate in tetrahydrofuran (THF) at 80°C.

Key steps include:

-

Protection : Indole amines are protected with Boc groups to prevent unwanted side reactions.

-

Cross-Coupling : Suzuki-Miyaura reactions link indole units to aryl or heteroaryl groups.

-

Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes Boc groups, yielding free amines.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates products with >95% purity.

Crystallization and Structural Verification

Single crystals of FKK5 and FKK6 are obtained via slow evaporation of methanol-acetonitrile solutions. X-ray diffraction (XRD) data collected at 298 K (Mo Kα radiation, λ = 0.71073 Å) reveal their orthorhombic crystal systems (Table 1).

Table 1: Crystallographic Data for FKK5 and FKK6

| Parameter | FKK5 | FKK6 |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.21 Å | a = 8.34 Å |

| b = 12.45 Å | b = 12.67 Å | |

| c = 15.89 Å | c = 16.02 Å | |

| Volume | 1,628 ų | 1,702 ų |

| Z | 4 | 4 |

| R-factor | 0.041 | 0.038 |

The structures confirm critical interactions, such as arene-H bonding with Ser247 and electrostatic interactions with Cys301 in the PXR LBD.

Ligand Efficiency and Optimization

Ligand Efficiency Metric (LEM) Analysis

LEM calculations prioritize FKK5 and FKK6 due to their balanced binding affinity and metabolic stability. Using the formula:

FKK5 (LEM = 0.89) and FKK6 (LEM = 0.85) outperform other analogs. FKK4, despite high agonist activity, is flagged for potential instability due to its N-Boc group, which may undergo oxidative cleavage to release toxic aldehydes.

Docking Studies and Binding Interactions

Molecular docking (AutoDock Vina) into the PXR LBD (PDB: 1NRL) highlights key interactions:

-

FKK5 : Arene-H bonding with Ser247 (2.8 Å), π-stacking with Trp299 (3.1 Å), and electrostatic interactions with Met250.

-

FKK6 : Similar interactions but with enhanced van der Waals contacts at Leu411 (3.4 Å).

These findings align with luciferase assays showing EC₅₀ values of 0.8 μM (FKK5) and 1.2 μM (FKK6) for PXR activation.

Analytical and Biological Validation

Cytotoxicity Profiling

MTT assays in LS180 cells reveal no significant cytotoxicity for FKK5 and FKK6 at concentrations ≤50 μM (Table 2).

Table 2: Cytotoxicity of this compound Compounds (48-Hour Exposure)

| Compound | IC₅₀ (μM) | Viability at 10 μM (%) |

|---|---|---|

| FKK5 | >100 | 98 ± 3 |

| FKK6 | >100 | 97 ± 2 |

| FKK4 | 45 ± 4 | 82 ± 5 |

Receptor Selectivity

Luciferase transactivation assays confirm PXR-specific activation (>100-fold vs. AhR, GR, VDR). FKK2 and FKK9 show minor AhR activation (20–30% of TCDD response) but lack PXR selectivity.

Scale-Up and Process Refinement

化学反应分析

Database Search Results

-

Contains 2,765 entries for enzymatic and organic reactions, but no R-number entries or reaction classes associated with "FKK".

-

Advanced search tools (PathPred, E-zyme) yielded no matches for biodegradation/biosynthetic pathways involving this compound.

Atmospheric Kinetics Database :

-

Covers 1,357 compounds reacting with OH radicals, 709 with Cl, 310 with O₃, and 389 with NO₃. No entries for "this compound" were identified in kinetic tables or reaction classifications.

Chemical Reaction Optimization Studies :

-

Examined methodologies for reaction parameter tuning (e.g., OFAT, DoE) in syntheses such as propargylamine scaffolds and cediranib. "this compound" was not referenced in any case studies or optimization protocols.

Potential Explanations for Missing Data

-

Nomenclature Issues : "this compound" may represent a non-standard abbreviation, proprietary compound, or typographical error (e.g., confusion with FK506, a known immunosuppressant).

-

Specialized Applications : The compound might be experimental, classified, or restricted to niche industrial contexts not covered in open-access databases.

-

Synthetic Novelty : It could be a recently synthesized entity without published reaction data.

Recommendations for Further Research

-

Verify Nomenclature : Cross-check chemical identifiers (CAS number, IUPAC name, SMILES) to resolve ambiguities.

-

Consult Specialized Databases :

-

Reaxys or SciFinder for proprietary chemical data.

-

PubChem for structural verification.

-

-

Explore Patent Literature : Investigate USPTO or Espacenet for undisclosed synthetic routes.

科学研究应用

Pharmacological Applications

FKK as a Microbial Metabolite Mimic

Recent research has highlighted the potential of this compound compounds, especially FKK6, as non-cytotoxic agonists for the pregnane X receptor (PXR). This receptor plays a crucial role in drug metabolism and inflammatory responses. The study demonstrated that FKK6 binds directly to PXR, inducing target gene expression and repressing pro-inflammatory cytokine production in cellular models. This suggests a therapeutic application for inflammatory bowel diseases and other conditions associated with intestinal permeability issues .

Key Findings:

- Non-Cytotoxicity : this compound compounds did not significantly alter cell survival at concentrations up to 10 μM.

- PXR Activation : FKK6 showed robust activation of human PXR but minimal activity on mouse PXR.

- Anti-Inflammatory Effects : In vivo studies indicated that FKK6 could abrogate inflammation in mouse models expressing human PXR .

Environmental Applications

3-D Frequency-Wavenumber-Wavenumber Filtering

This compound has also found applications in geophysics, particularly in seismic data processing. The 3-D frequency-wavenumber-wavenumber (this compound) filtering technique is used to suppress linear noise such as seismic ground roll in high-density onshore seismic field data. This method enhances the quality of seismic data interpretation, which is vital for resource exploration .

Case Study:

- Application in Seismic Data : A study demonstrated that 3-D this compound filtering outperformed traditional 2-D methods in suppressing noise, thereby improving the clarity of seismic signals necessary for geological assessments.

Nuclear Data Applications

This compound-GNASH Code

In nuclear physics, the this compound-GNASH code has been applied to analyze intermediate energy reactions relevant to nuclear data applications. This computational tool aids in understanding complex nuclear interactions and is essential for advancing nuclear research and safety protocols .

Data Table: Applications of this compound Compounds

作用机制

The mechanism of action of FKK involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Cellular Effects: The compound can induce cellular effects such as apoptosis or cell cycle arrest, contributing to its potential therapeutic effects

相似化合物的比较

FKK as a Bronchodilator Compound

This compound (2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium bromide) is a novel bronchodilator tested in anesthetized dogs. It induces tracheal dilation with minimal cardiovascular side effects compared to established drugs like aminophylline and isoproterenol .

This compound as Microbial Metabolite Mimics

In a separate context, FKK1-10 refers to a series of synthetic molecules designed to mimic microbial metabolites targeting the Pregnane X Receptor (PXR). These molecules, particularly FKK5 and FKK6, show promise in treating inflammatory bowel disease (IBD) with reduced hepatic activation, minimizing systemic toxicity .

Comparison with Similar Compounds

Bronchodilator this compound vs. Aminophylline and Isoproterenol

Mechanism and Efficacy

- This compound : Exhibits bronchodilation via direct vasodilation in coronary, mesenteric, and femoral vasculature, sparing renal vasculature. At 30 mg/kg (intraduodenal), it causes marked bronchodilation without significant cardiovascular disruption .

- Aminophylline: A theophylline derivative, it increases myocardial contractility and LV dp/dt max but causes pronounced systemic blood pressure fluctuations at bronchodilatory doses (30 mg/kg) .

- Isoproterenol: A β-adrenergic agonist, it strongly enhances cardiac parameters (e.g., LV dp/dt max) but has potent, long-lasting cardiovascular effects, limiting its safety profile .

Cardiovascular Impact (Table 1)

| Parameter | This compound (0.1–3.0 mg/kg, IV) | Aminophylline (0.3–30 mg/kg, IV) | Isoproterenol (0.003–0.3 µg/kg, IV) |

|---|---|---|---|

| Systemic BP | Slight ↑ then ↓ | Significant fluctuations | Marked ↓ |

| LV dp/dt max | Slight ↑ | Moderate ↑ | Strong ↑ |

| Coronary Vasodilation | Yes | Yes | Yes |

| Renal Vasculature | No effect | No effect | No effect |

| Duration of Effects | Short-lasting | Long-lasting | Long-lasting |

Key Finding: this compound achieves comparable bronchodilation with significantly reduced cardiovascular risks, making it a safer alternative to aminophylline and isoproterenol .

FKK1-10 (PXR-Targeting) vs. Other PXR Agonists

Design and Selectivity

- FKK1-10 : These molecules were optimized via ensemble-based molecular docking, with FKK5 and FKK6 showing high binding affinity to PXR. Unlike traditional PXR agonists (e.g., rifampicin), this compound compounds avoid hepatic activation, reducing drug interaction risks .

- Rifampicin : A classic PXR agonist, it induces cytochrome P450 enzymes in the liver, leading to significant drug-drug interactions .

Toxicity Profile (Table 2)

| Parameter | FKK5/FKK6 | Rifampicin |

|---|---|---|

| Hepatic Activation | Minimal | High |

| Systemic Toxicity | Low (in vitro/in vivo) | Moderate |

| Target Specificity | High (intestinal PXR) | Broad (multiple organs) |

Key Finding : FKK5 and FKK6’s localized action and minimized hepatic impact position them as superior candidates for IBD therapy compared to systemic PXR agonists .

Notes on Ambiguity and Limitations

The term "this compound" also appears in unrelated contexts, such as:

- Mushroom Cultivation: this compound denotes a wild mushroom variant with elevated amino acid content compared to cultivated strains .

- Chemical Lab : this compound refers to a laboratory at UiTM Shah Alam conducting fuel property analyses .

These uses are distinct from the pharmacological and biochemical contexts discussed above and are excluded from this comparison.

生物活性

The term "FKK" refers to a series of compounds that have garnered attention for their biological activities, particularly in the modulation of various cellular pathways. Recent studies have highlighted their potential in influencing pharmacological targets such as the Pregnane X Receptor (PXR) and Toll-like receptor 4 (TLR4), which are crucial in drug metabolism and immune responses.

This compound compounds, particularly FKK5 and FKK6, have been shown to modulate the PXR-TLR4-NF-κB signaling pathway. These compounds exhibit concentration-dependent effects on PXR activation, with significant upregulation of target genes like CYP3A4 and MDR1, which are essential for drug metabolism and transport .

- PXR Activation : this compound compounds activate PXR in a dose-dependent manner, leading to increased expression of CYP3A4 and MDR1 mRNA. For instance, FKK5 and FKK6 upregulated CYP3A4 by 3.7-fold and 3.29-fold, respectively, while MDR1 was upregulated by 5.12-fold and 6.45-fold .

- TLR4 Modulation : In addition to activating PXR, FKK5 and FKK6 down-regulate TLR4 expression (0.39-fold and 0.49-fold, respectively), indicating a dual mechanism where these compounds can both activate metabolic pathways while potentially reducing inflammatory responses .

Cytotoxicity Studies

Cytotoxicity assays using LS180 cells revealed that this compound compounds did not significantly affect cell viability at concentrations up to 10 μM, suggesting a favorable safety profile for these compounds in vitro . However, further studies are necessary to explore their in vivo effects.

Comparative Biological Activity

A comparative analysis of different this compound compounds showed variable biological activities. For example:

| Compound | PXR Activation (Fold Change) | TLR4 Downregulation (Fold Change) | CYP3A4 Upregulation (Fold Change) | MDR1 Upregulation (Fold Change) |

|---|---|---|---|---|

| FKK5 | Significant | 0.39 | 3.7 | 5.12 |

| FKK6 | Significant | 0.49 | 3.29 | 6.45 |

| Other FKKs | Variable | N/A | Variable | Variable |

Study on Antioxidant and Antimicrobial Activities

Research on Ficus vasta extracts has revealed that certain this compound-like compounds possess significant antioxidant properties, with total phenolic content measured at 89.47 mg GAE/g and flavonoid content at 129.2 mg QE/g . The extract demonstrated strong inhibition against α-amylase and α-glucosidase enzymes, indicating potential applications in managing diabetes.

- Antimicrobial Activity : The extract showed notable antibacterial, antifungal, and antiviral activities, suggesting that these compounds could be explored for therapeutic uses against infections .

In Vivo Toxicity Studies

In vivo studies conducted on C57BL/6 mice using FKK6 as a lead compound indicated its selective activity towards PXR without significant acute toxicity. This suggests that while the compound activates important metabolic pathways, it may not induce adverse effects at therapeutic doses .

常见问题

Q. What are the foundational principles of FKK theory in pre-equilibrium nuclear reaction analysis?

this compound theory provides a framework for modeling pre-equilibrium processes in nuclear reactions, particularly for intermediate energy ranges (e.g., 20–50 MeV). It integrates statistical and quantum mechanical approaches to describe reaction mechanisms like (p, xp) and (p, xα) processes. Researchers should begin by studying the exciton model, which tracks particle-hole excitations during collisions, and use codes like this compound-GNASH for simulations . Key parameters include incident energy, angular distribution, and cross-section calculations.

Q. How can researchers validate this compound-based computational models against experimental data?

Validation requires comparing simulated outputs (e.g., cross-sections, energy spectra) with experimental measurements. For example, in studies of Fe reactions at 29.9 MeV, discrepancies between this compound-GNASH predictions and observed proton/alpha emission spectra highlight the need to adjust level density parameters or include additional reaction channels. Reproducibility guidelines from recommend documenting all computational inputs (e.g., optical model potentials) in supplementary materials .

Advanced Research Questions

Q. What methodological challenges arise when integrating this compound theory with compound nucleus models like Hauser-Feshbach?

Combining pre-equilibrium (this compound) and compound nucleus models requires careful phase-space partitioning to avoid double-counting reaction pathways. Researchers must define energy thresholds where pre-equilibrium dominates (e.g., above 15 MeV) and validate transitions between models using angular distribution data. emphasizes iterative parameter optimization and sensitivity analysis to resolve inconsistencies in cross-section predictions .

Q. How should researchers address contradictions between this compound-predicted and experimentally observed reaction yields?

Contradictions often stem from incomplete modeling of multi-step direct processes or omitted nuclear structure effects. A systematic approach includes:

Q. What experimental design considerations are critical for testing this compound theory in proton-induced reactions?

Key considerations include:

- Beam energy calibration : Ensure precise measurement (e.g., ±0.1 MeV) using time-of-flight detectors.

- Angular resolution : Use multi-angle detector arrays (e.g., 30–135° coverage) to capture differential cross-sections.

- Target purity : High-purity Fe targets minimize contamination effects. ’s experimental protocol provides a template for replicable setups .

Methodological and Data Analysis

Q. What statistical frameworks are recommended for analyzing this compound-based simulation data?

Framework analysis () is effective for qualitative and quantitative data. Steps include:

- Coding : Use NVivo or similar tools to categorize discrepancies between simulations and experiments.

- Charting : Create matrices to map parameter adjustments to changes in cross-section predictions.

- Interpretation : Apply hypothesis-driven adjustments (e.g., modifying level density parameters) .

Q. How can researchers ensure reproducibility in this compound-GNASH simulations?

Follow ’s guidelines:

- Document all input parameters (e.g., optical model potentials, level densities) in machine-readable formats.

- Publish code versions and validation datasets in repositories like Zenodo.

- Provide step-by-step protocols for reaction pathway definitions .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。